molecular formula C20H23N7O2 B2933097 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034472-35-8

3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2933097
CAS No.: 2034472-35-8
M. Wt: 393.451
InChI Key: AUYWADKILODRMR-UHFFFAOYSA-N
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Description

3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide (CAS 2034472-35-8) is a synthetic small molecule with a molecular formula of C20H23N7O2 and a molecular weight of 393.4 g/mol . This compound features a 1,3,5-triazine core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. The structure is strategically functionalized with morpholino and pyrrolidin-1-yl groups, which are known to enhance solubility and bioavailability, thereby improving the compound's pharmacokinetic profile for research applications . The inclusion of a benzamide moiety linked via a methylene group further adds to the diversity of this molecule's interactions. Recent scientific investigations highlight the 1,3,5-triazine scaffold as a promising pharmacophore for targeting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) . Inhibitors of EGFR are a major area of focus in oncology research, particularly for cancers of the lung and breast. The chiral and substitutionally versatile nature of the 1,3,5-triazine core allows for extensive structure-activity relationship (SAR) studies, enabling researchers to fine-tune physicochemical properties and optimize activity against specific biological targets . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyano-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c21-13-15-4-3-5-16(12-15)18(28)22-14-17-23-19(26-6-1-2-7-26)25-20(24-17)27-8-10-29-11-9-27/h3-5,12H,1-2,6-11,14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYWADKILODRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC=CC(=C3)C#N)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple reaction steps. These may include nucleophilic substitution reactions, cyclization processes, and the utilization of specific reagents like cyanogen bromide for the introduction of the cyano group. Each step is finely tuned to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound scales up from laboratory methods, ensuring cost-efficiency and consistency. Key considerations include reactor design, temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is known to undergo various types of reactions including:

  • Oxidation: Reaction with oxidizing agents can lead to the formation of oxidized derivatives.

  • Reduction: Treatment with reducing agents can yield reduced forms of the compound.

  • Substitution: The compound is susceptible to substitution reactions where specific functional groups can be replaced by others.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate and hydrogen peroxide are commonly used.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : Halogenating agents and other nucleophiles can facilitate substitution reactions.

Major Products

The specific products of these reactions vary depending on the conditions and reagents used, but typically include various substituted triazine derivatives and altered morpholino and pyrrolidinyl moieties.

Scientific Research Applications

Chemistry

In chemistry, 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide serves as a precursor or intermediate in the synthesis of more complex molecules. It is especially valuable in the development of new materials and catalytic systems.

Biology

The compound has applications in biological research, particularly in studying molecular interactions and pathways. Its specific structure allows for the investigation of binding mechanisms with enzymes and receptors.

Medicine

In the medical field, this compound is utilized in drug discovery and development. Its interactions with biological targets make it a potential candidate for the development of new therapeutic agents.

Industry

Industrial applications include the production of specialty chemicals and advanced materials. Its unique properties enable its use in the creation of polymers and coatings.

Mechanism of Action

The mechanism by which 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide exerts its effects involves binding to specific molecular targets such as enzymes, receptors, or proteins. The pathways typically involve the modulation of enzyme activity or receptor signaling, leading to altered biochemical and physiological responses.

Comparison with Similar Compounds

Bis(morpholino-1,3,5-triazine) Derivatives ( and )

Example Compounds :

  • Compound 24: N-[2-(Dimethylamino)ethyl]-4-({[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide
  • Compound 30: N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide
Property Target Compound Bis(morpholino-triazine) Analogs
Triazine Substituents 4-Morpholino, 6-pyrrolidin-1-yl 4,6-Dimorpholino
Linker/Functional Group 3-Cyano benzamide Ureido-benzamide with dimethylaminoethyl or methyl groups
Molecular Weight ~434.5 g/mol (estimated) ~500–550 g/mol (e.g., Compound 30: 563.6 g/mol)
Key Features Pyrrolidine enhances lipophilicity; cyano group may improve target binding Dual morpholino groups increase polarity; ureido linker facilitates hydrogen bonding

The 3-cyano benzamide moiety may offer stronger π-π stacking interactions compared to the ureido-linked benzamides in Compounds 24 and 30, which rely on hydrogen bonding .

Pyrrolidine/Oxazepine-Triazine Hybrids ()

Example Compound: N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide

Property Target Compound Pyrrolidine/Oxazepine Hybrid
Triazine Substituents 4-Morpholino, 6-pyrrolidin-1-yl Multiple dimethylamino and hydroxymethyl groups
Functional Groups 3-Cyano benzamide Oxazepine ring; butyryl-pyrrolidinyl side chains
Electronic Effects Electron-withdrawing cyano group Electron-donating dimethylamino groups

Discussion: The dimethylamino and hydroxymethyl groups in the analog increase hydrophilicity but may reduce metabolic stability.

Sulfonylurea-Triazine Herbicides ()

Example Compounds :

  • Triflusulfuron methyl
  • Metsulfuron methyl
Property Target Compound Sulfonylurea-Triazine Herbicides
Core Structure 1,3,5-Triazine with benzamide 1,3,5-Triazine with sulfonylurea
Substituents Morpholino, pyrrolidinyl, cyano Methoxy, methyl, trifluoroethoxy
Applications Presumed pharmaceutical (kinase/protease inhibition) Agricultural herbicides

Discussion: The sulfonylurea herbicides rely on methoxy/methyl groups for herbicidal activity via acetolactate synthase inhibition. The target compound’s morpholino and pyrrolidinyl groups are bulkier and more polar, suggesting divergent applications in human biochemistry rather than plant enzyme targeting .

Thiadiazole-Triazine Carboxamide ()

Example Compound: 4-Methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Property Target Compound Thiadiazole-Triazine Analog
Functional Group 3-Cyano benzamide Thiadiazole-carboxamide
Electronic Profile Cyano group withdraws electron density Thiadiazole’s sulfur and nitrogen enhance electronegativity
Molecular Weight ~434.5 g/mol (estimated) 390.5 g/mol

Discussion: The thiadiazole-carboxamide analog’s lower molecular weight and sulfur-containing heterocycle may improve metabolic stability but reduce binding specificity compared to the target compound’s cyano benzamide, which offers a more rigid planar structure for target engagement .

Biological Activity

The compound 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C_{x}H_{y}N_{z}O_{a}
  • Key Functional Groups:
    • Benzamide
    • Morpholine
    • Triazine
    • Cyano group

The presence of these functional groups suggests a diverse range of interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Case Study: A series of benzamide derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results showed that certain derivatives had IC50 values comparable to established chemotherapeutic agents, indicating their potential as anticancer drugs .
CompoundIC50 (μM)Cell Line
Compound A6.26 ± 0.33HCC827
Compound B16.00 ± 9.38NCI-H358

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structures have also demonstrated antimicrobial properties. Research indicates that certain derivatives can effectively inhibit bacterial growth:

  • Study Findings: Compounds derived from the benzamide scaffold showed promising antibacterial activity against various strains, suggesting a dual role in combating both cancer and microbial infections .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell proliferation and apoptosis pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key observations include:

  • Morpholine Ring: The presence of the morpholine moiety enhances solubility and bioavailability.
  • Triazine Core: The triazine structure is essential for binding to target proteins involved in tumor growth.
  • Cyano Group: This functional group may play a role in electron-withdrawing properties, influencing the compound's reactivity and interaction with biological targets.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions on the 1,3,5-triazine core. For introducing morpholino and pyrrolidinyl groups, refluxing in anhydrous ethanol or THF with catalytic bases (e.g., K2_2CO3_3) at 80–100°C for 12–24 hours is common. Maleic or succinic anhydrides may be used to stabilize intermediates . Post-reaction purification via column chromatography (e.g., chloroform:methanol = 3:1) ensures high yields (>70%) .

Q. How can the structure of this compound be confirmed after synthesis?

  • Methodological Answer : Use a combination of:
  • IR spectroscopy : To detect carbonyl (C=O, ~1650 cm1^{-1}) and nitrile (C≡N, ~2250 cm1^{-1}) groups.
  • 1^1H NMR : For verifying substituents (e.g., morpholino protons at δ 3.6–3.8 ppm, pyrrolidinyl protons at δ 1.8–2.1 ppm).
  • CHN analysis : To validate elemental composition (±0.3% deviation) .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer : Store in anhydrous DMSO or DMF at –20°C to prevent hydrolysis. Avoid aqueous buffers unless stabilized by co-solvents. For long-term storage, lyophilize and keep under inert gas (N2_2 or Ar) .

Advanced Research Questions

Q. How to design a multi-step synthesis route with minimal intermediate degradation?

  • Methodological Answer : Adopt a "one-pot" strategy by sequentially adding reagents to avoid isolating unstable intermediates. For example:

Introduce morpholino via nucleophilic substitution under reflux.

Add pyrrolidine in situ after cooling to 50°C.

Use Schlenk-line techniques to exclude moisture/oxygen . Monitor progress via TLC (silica gel, hexane:EtOAc = 1:1) .

Q. What strategies mitigate low yields in the final coupling step (benzamide attachment)?

  • Methodological Answer :
  • Use coupling agents like HATU or EDC/HOBt to activate the carboxylic acid.
  • Optimize stoichiometry (1.2:1 molar ratio of benzamide to triazine intermediate).
  • Employ microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency .

Q. How to resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

  • Methodological Answer : Analyze variables:
  • Purity of starting materials (≥95% required; see CHN analysis in ).
  • Reaction time/temperature : Extended reflux (>24h) may degrade products.
  • By-product formation : Use LC-MS to identify dimers or hydrolyzed derivatives .

Mechanistic and Functional Studies

Q. What biochemical assays evaluate this compound’s inhibition of bacterial enzymes (e.g., AcpS-PPTase)?

  • Methodological Answer :
  • Enzyme kinetics : Measure IC50_{50} via spectrophotometric assays (e.g., malachite green for phosphate release).
  • MIC testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Molecular docking : Use AutoDock Vina to predict binding to the PPTase active site .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics?

  • Methodological Answer :
  • LogP analysis : The -CF3_3 group increases lipophilicity (predicted LogP = 2.8), enhancing membrane permeability.
  • Metabolic stability : Assess via liver microsome assays (t1/2_{1/2} > 60 min indicates low CYP450-mediated degradation) .

Data Analysis and Optimization

Q. How to interpret conflicting bioactivity data across different bacterial strains?

  • Methodological Answer :
  • Strain-specific resistance : Check for efflux pump overexpression (e.g., mexAB-oprM in P. aeruginosa).
  • Membrane composition : Use fluorescence microscopy to compare compound uptake in Gram-positive vs. Gram-negative bacteria .

Q. What computational tools predict environmental persistence of this compound?

  • Methodological Answer :
    Use EPI Suite or TEST software to estimate:
  • Biodegradation probability (e.g., BIOWIN score <2.1 suggests low biodegradability).
  • Ecotoxicity (e.g., LC50_{50} for Daphnia magna) .

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